![molecular formula C27H29Cl2FN2OS B1515424 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride](/img/structure/B1515424.png)
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride is a corticotropin-releasing factor type 1 receptor antagonist. It has been developed to treat classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency. This condition is characterized by cortisol deficiency and androgen excess, leading to various health issues .
Preparation Methods
The synthesis of crinecerfont hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of functional groups: Various functional groups such as chloro, methoxy, and methyl groups are introduced through substitution reactions.
Final assembly: The final compound is assembled through coupling reactions, followed by purification steps to obtain the desired product.
Industrial production methods for crinecerfont hydrochloride are designed to be scalable and efficient, ensuring high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency .
Chemical Reactions Analysis
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride undergoes several types of chemical reactions:
Oxidation and reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution reactions: Common reagents for these reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.
Cyclization reactions: These are used to form ring structures within the molecule, which are crucial for its biological activity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study receptor-ligand interactions and the effects of structural modifications on biological activity.
Biology: Researchers use it to investigate the role of corticotropin-releasing factor receptors in various physiological processes.
Medicine: this compound is being studied for its potential to treat congenital adrenal hyperplasia and other disorders related to cortisol deficiency and androgen excess.
Industry: It is used in the development of new therapeutic agents and as a reference compound in quality control processes
Mechanism of Action
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride exerts its effects by antagonizing corticotropin-releasing factor type 1 receptors in the pituitary gland. This leads to a decrease in the release of adrenocorticotropic hormone, which in turn reduces the production of adrenal androgens. This mechanism helps to alleviate the symptoms associated with congenital adrenal hyperplasia .
Comparison with Similar Compounds
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride is unique among corticotropin-releasing factor receptor antagonists due to its high selectivity and potency. Similar compounds include:
Antalarmin: Another corticotropin-releasing factor receptor antagonist, but with different pharmacokinetic properties.
Pexacerfont: A compound with similar receptor affinity but different therapeutic applications.
NBI-77860: Another investigational drug targeting the same receptor but with a different chemical structure
Properties
Molecular Formula |
C27H29Cl2FN2OS |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H |
InChI Key |
BMXALUHUEGRRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1515362.png)
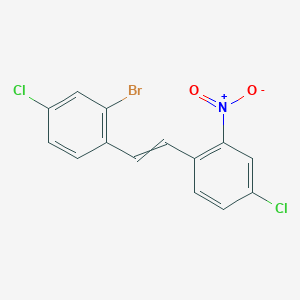
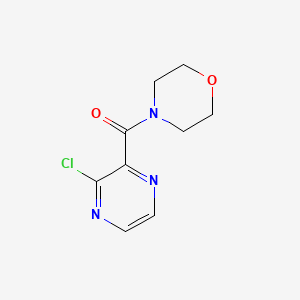
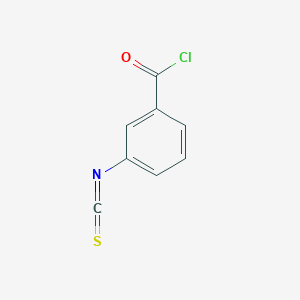
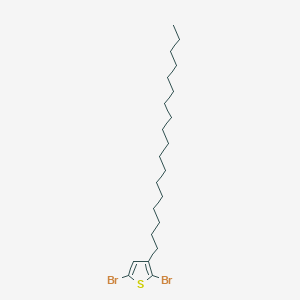
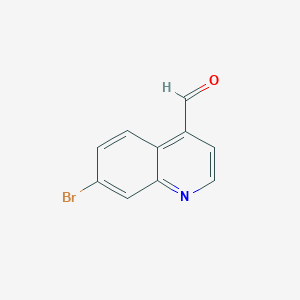
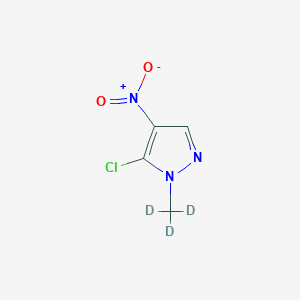
![Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B1515398.png)
![Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1515399.png)


![2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B1515405.png)

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride](/img/structure/B1515416.png)
